molecular formula C18H19FN2O3S B2724971 N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 392251-75-1

N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2724971
CAS RN: 392251-75-1
M. Wt: 362.42
InChI Key: VADDNNYOZKYYHY-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as FPB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. FPB belongs to the class of benzamide derivatives and has been shown to possess a range of biological activities, including anti-inflammatory and analgesic effects.

Scientific Research Applications

Serotonin Receptors and Alzheimer's Disease

Research involving derivatives similar to N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide focuses on their potential application in imaging and therapy for neurological conditions. For instance, derivatives have been used as molecular imaging probes for quantifying serotonin 1A (5-HT1A) receptor densities in the living brains of Alzheimer's disease patients. This application highlights the compound's relevance in studying and potentially treating neurological diseases by enabling the visualization of changes in receptor densities, which are indicative of disease progression or the efficacy of therapeutic interventions (Kepe et al., 2006).

Orexin Receptor Antagonism for Insomnia

Another area of application involves the compound's structural analogs, which have been investigated for their potential in treating sleep disorders such as insomnia. Specifically, compounds acting as orexin receptor antagonists, sharing a similar structural framework, have been studied for their disposition, metabolism, and pharmacokinetic profiles in humans, underscoring their development for clinical use in sleep management (Renzulli et al., 2011).

Anti-Acetylcholinesterase Activity

Further research into structurally related piperidine derivatives has revealed significant anti-acetylcholinesterase (AChE) activity, proposing their utility in designing antidementia agents. These findings are crucial for developing new treatments for dementia and Alzheimer's disease, showcasing the compound's potential in contributing to the pharmaceutical arsenal against these conditions (Sugimoto et al., 1990).

Antipsychotic Potential

Investigations into 2-phenylpyrroles, as conformationally restricted benzamide analogues, have opened avenues for developing new classes of antipsychotics. This research suggests that compounds structurally related to this compound may possess dopamine antagonistic activity, offering potential for treating psychiatric disorders with fewer side effects compared to existing treatments (van Wijngaarden et al., 1987).

properties

IUPAC Name

N-(2-fluorophenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-16-6-2-3-7-17(16)20-18(22)14-8-10-15(11-9-14)25(23,24)21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADDNNYOZKYYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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